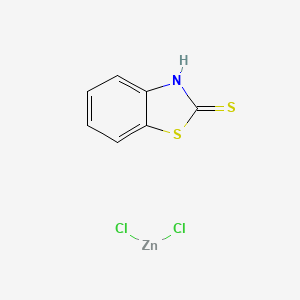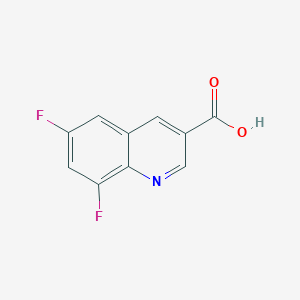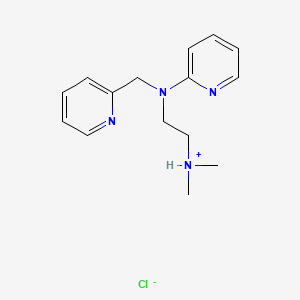
Disodium 5-((4'-((2,6-diamino-3-methyl-5-((4-sulphonatophenyl)azo)phenyl)azo)(1,1'-biphenyl)-4-yl)azo)salicylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 5-[[4’-[[2,6-diamino-3-methyl-5-[(4-sulfonatophenyl)azo]phenyl]azo][1,1’-biphenyl]-4-yl]azo]salicylate is a complex azo dye compound. It is known for its vibrant color properties and is widely used in various industrial applications, particularly in the textile industry. The compound’s structure includes multiple azo groups, which are responsible for its chromophoric properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 5-[[4’-[[2,6-diamino-3-methyl-5-[(4-sulfonatophenyl)azo]phenyl]azo][1,1’-biphenyl]-4-yl]azo]salicylate involves several steps:
Diazotization: The process begins with the diazotization of 2,6-diamino-3-methyl-5-[(4-sulfonatophenyl)azo]phenyl. This involves treating the amine group with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4’-[[2,6-diamino-3-methyl-5-[(4-sulfonatophenyl)azo]phenyl]azo][1,1’-biphenyl]-4-yl]azo]salicylate under alkaline conditions to form the azo dye.
Salification: The final step involves the salification of the compound with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo groups, leading to the formation of various oxidation products.
Reduction: Reduction of the azo groups can lead to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the azo groups.
Reduction: Amines derived from the reduction of azo groups.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
Disodium 5-[[4’-[[2,6-diamino-3-methyl-5-[(4-sulfonatophenyl)azo]phenyl]azo][1,1’-biphenyl]-4-yl]azo]salicylate has several scientific research applications:
Chemistry: Used as a pH indicator and in the study of azo dye chemistry.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to various biological molecules.
Industry: Widely used in the textile industry for dyeing fabrics.
Mécanisme D'action
The compound exerts its effects primarily through its azo groups, which can undergo various chemical reactions. The azo groups can interact with biological molecules, leading to changes in their structure and function. The compound’s ability to bind to proteins and nucleic acids makes it useful in various biological applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disodium 5-[[4’-[[2,6-diamino-3-methyl-5-[(4-sulfonatophenyl)azo]phenyl]azo]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]salicylate
- Disodium 5-[[4’-[[2,6-diamino-3-methyl-5-[(4-sulfonatophenyl)azo]phenyl]azo]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]salicylate
Uniqueness
Disodium 5-[[4’-[[2,6-diamino-3-methyl-5-[(4-sulfonatophenyl)azo]phenyl]azo][1,1’-biphenyl]-4-yl]azo]salicylate is unique due to its multiple azo groups, which provide it with distinct chromophoric properties. Its ability to undergo various chemical reactions makes it versatile for different applications in research and industry.
Propriétés
Numéro CAS |
2586-58-5 |
|---|---|
Formule moléculaire |
C32H24N8Na2O6S |
Poids moléculaire |
694.6 g/mol |
Nom IUPAC |
disodium;5-[[4-[4-[[2,6-diamino-3-methyl-5-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C32H26N8O6S.2Na/c1-18-16-27(39-36-23-10-13-25(14-11-23)47(44,45)46)30(34)31(29(18)33)40-37-22-8-4-20(5-9-22)19-2-6-21(7-3-19)35-38-24-12-15-28(41)26(17-24)32(42)43;;/h2-17,41H,33-34H2,1H3,(H,42,43)(H,44,45,46);;/q;2*+1/p-2 |
Clé InChI |
LQLLXIYULIMXDU-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC(=C(C(=C1N)N=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)[O-])N)N=NC5=CC=C(C=C5)S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-1-[4-(1-Hydroxymethylpropylamino)phenyl]ethanone](/img/structure/B13754288.png)





![[Chloro(dicyclohexyl)methyl]benzene](/img/structure/B13754308.png)






